2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes, malononitrile, and thiopyran derivatives in the presence of a catalyst such as ammonium acetate in ethanol . This reaction proceeds through a series of steps including condensation, cyclization, and nucleophilic addition to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile: Similar structure but lacks the sulfur atom.
2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile: Contains a chlorine atom instead of an amino group.
2-amino-7-methyl-5-oxo-4-(3-thienyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Contains additional functional groups and a different heterocyclic ring system.
Uniqueness
The presence of both sulfur and nitrogen atoms in the structure of 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile makes it unique compared to its analogs. This combination of heteroatoms can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
2-amino-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3S/c10-4-6-3-7-5-13-2-1-8(7)12-9(6)11/h3H,1-2,5H2,(H2,11,12) |
InChI Key |
LUTBDMMHWCTPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=C(N=C21)N)C#N |
Origin of Product |
United States |
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